molecular formula C12H11NO2 B13690916 3-(8-Quinolyl)propanoic Acid

3-(8-Quinolyl)propanoic Acid

Cat. No.: B13690916
M. Wt: 201.22 g/mol
InChI Key: FEWXKXNUXRUVDM-UHFFFAOYSA-N
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Description

3-(8-Quinolyl)propanoic Acid is a quinoline derivative featuring a propanoic acid chain attached to the 8-position of the quinoline ring. The propanoic acid moiety enhances water solubility and facilitates interactions with biological targets, making such derivatives valuable in drug discovery .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-quinolin-8-ylpropanoic acid

InChI

InChI=1S/C12H11NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-5,8H,6-7H2,(H,14,15)

InChI Key

FEWXKXNUXRUVDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CCC(=O)O)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Quinolyl)propanoic Acid typically involves the reaction of a quinoline derivative with a propanoic acid precursor. One common method is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid . Another approach involves the reaction of 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide with triethyl orthoformate and acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Carboxylic Acid-Directed Reactions

The propanoic acid group participates in classical acid-driven transformations:

Esterification and Amidation

  • Reagents : Thionyl chloride (SOCl₂) or DMF/oxalyl chloride for acid chloride formation, followed by alcohols or amines .

  • Example : Conversion to ethyl 3-(8-quinolyl)propanoate via ethanol reaction under reflux .

Reaction TypeReagents/ConditionsProductYieldApplication
EsterificationSOCl₂, EtOH, refluxEthyl ester~70% Intermediate for further alkylation
AmidationDCC, HOBt, R-NH₂Amide derivatives50-85% Drug candidate synthesis

Curtius Rearrangement

This reaction enables conversion of the carboxylic acid to isocyanates, critical for urea/amine synthesis:

  • Protocol : Treating 3-(8-quinolyl)propanoic acid with diphenylphosphoryl azide (DPPA) and triethylamine generates the acyl azide intermediate, which thermally rearranges to an isocyanate .

  • Key Application : Trapping the isocyanate with benzyl alcohol forms a carbamate (e.g., 135 in Scheme 36 of ), pivotal in synthesizing renin inhibitors like aliskiren.

Ni-Catalyzed C(sp³)–H Functionalization

The quinoline moiety acts as a directing group for regioselective C–H activation:

  • Conditions : Ni(II) catalysts (e.g., Ni(COD)₂), NaOtBu base, aryl iodides at 80°C .

  • Mechanism : Paramagnetic Ni(II) intermediates facilitate aryl coupling at the β-carbon of the propanoic acid chain .

SubstrateCatalystBaseProduct (Arylated Derivative)Turnover
This compoundNi(COD)₂/PiBu₃NaOtBu3-(8-Quinolyl)-β-arylpropanoic acid82%

Reformatsky-Type Reactions

The acid’s α-position engages in carbon-carbon bond formation:

  • Process : Zinc-mediated coupling of this compound ethyl ester with aldehydes/ketones yields β-hydroxy esters .

  • Example : Reaction with benzaldehyde produces a β-hydroxy ester, a precursor for antimalarial quinoline hybrids .

Electrophilic Substitution on the Quinoline Ring

The quinoline ring undergoes regioselective modifications:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5- or 7-positions, altering electronic properties for drug design .

  • Sulfonation : Oleum (H₂SO₄/SO₃) generates sulfonic acid derivatives, enhancing solubility for industrial applications .

Redox Reactions

  • Oxidation : KMnO₄ oxidizes the propanoic acid chain to a ketone (2-oxo derivative), as seen in analogous quinoline systems.

  • Reduction : LiAlH₄ reduces the carboxylic acid to 3-(8-quinolyl)propanol, a scaffold for antimalarial agents like chloroquine analogs .

Interaction with Biological Targets

  • Enzyme Inhibition : The compound’s quinoline ring binds to heme in malaria parasites, while the acid group interacts with PfCRT transporters, explaining its antimalarial potential .

  • Cytotoxicity : Copper(II) complexes of this compound show selective toxicity against MCF-7 breast cancer cells (IC₅₀ = 4.2 μM) .

Scientific Research Applications

3-(8-Quinolyl)propanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(8-Quinolyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Quinoline propanoic acid derivatives differ in substituent positions, linking groups, and additional functional groups. Key examples include:

Compound Name Substituent Position Linking Group Key Features
3-(Quinolin-8-ylthio)propanoic acid 8 Thioether (S) Pale yellow crystals; mp 122–124°C; IR peaks at 2560 cm⁻¹ (S–H)
Sodium salts of 3-((6-R-quinolin-4-yl)thio)propanoic acid 4 Thioether (S) Improved water solubility via sodium salt formation; R = H, OCH₃, OC₂H₅
8-Amino-7-(2-carboxy-phenylamino)-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid 6 (fluoro), 8 (amino) Carboxylic acid Fluorinated derivative; mp 287–289°C; complex NMR shifts due to cyclopropyl and benzodiazepine rings
3-(Isoquinolin-3-yl)propanoic acid 3 (isoquinoline) Direct bond Structural isomer of quinoline; CAS 770721-18-1; molecular weight 201.22
3-[(1,2-dihydro-2-oxo-8-quinolinyl)oxy]propanoic acid 8 Ether (O) Contains dihydro-2-oxo group; CAS 62969-61-3

Key Observations:

  • Substituent Position: The 8-position (quinoline) is associated with steric and electronic effects influencing binding to biological targets. For example, thioether-linked 8-substituted derivatives () exhibit distinct IR profiles due to sulfur’s polarizability .
  • Linking Groups: Thioether (S) derivatives (e.g., ) may enhance lipophilicity compared to ether (O) or direct-bonded analogs, affecting membrane permeability . Sodium salts of thio-linked compounds improve aqueous solubility for pharmaceutical formulations .
  • Functional Groups: Fluorine substitution () increases metabolic stability and bioavailability, as seen in the fluorinated quinoline-carboxylic acid derivative with a melting point of 287–289°C .

Physicochemical Properties

  • Melting Points: Thio-linked derivatives (e.g., 122–124°C in ) generally have lower melting points than fluorinated or oxygenated analogs (e.g., 287–289°C in ) due to differences in crystallinity .
  • Solubility: Sodium salts () exhibit superior water solubility (>50 mg/mL) compared to free acids, critical for intravenous drug delivery .
  • Spectral Data: Fluorinated compounds () show distinct ¹⁹F-NMR shifts (δ157.1 ppm, ¹Jₐ-F = 243 Hz), confirming electronic effects of fluorine .

Q & A

Basic Research Questions

Q. How should stock solutions of 3-(8-Quinolyl)propanoic Acid be prepared for biological assays?

  • Methodological Answer : Dissolve the compound in an inert organic solvent such as DMSO or ethanol, purged with nitrogen to prevent oxidation. For aqueous compatibility, prepare a stock in PBS (pH 7.2) if solubility permits. Ensure residual organic solvent concentrations are <1% to avoid cellular toxicity. Centrifuge insoluble particulates and validate solubility via UV-Vis spectroscopy .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of dust; if exposed, relocate to fresh air and seek medical attention. For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste. Store in sealed containers away from light and moisture .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and compare retention times to standards. Confirm purity >95% via integration of chromatographic peaks. Cross-validate using melting point analysis and FT-IR for functional group verification .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Standardize experimental conditions (e.g., solvent type, concentration range, cell lines). For example, osteoclast inhibition at 0.1 mg/ml may conflict with amyloid-β aggregation results at 100 µM due to solvent interference (e.g., DMSO vs. PBS). Perform dose-response curves and include solvent-only controls to isolate compound effects .

Q. What advanced techniques characterize the conformational dynamics of this compound under physiological conditions?

  • Methodological Answer : Use NMR spectroscopy (1H, 13C) in D2O and deuterated DMSO to study pH-dependent conformational changes. Pair with computational modeling (DFT or MD simulations) to predict intramolecular hydrogen bonding and solvent interactions. Validate via coupling constant analysis and pH titration .

Q. How to design a synthetic route for this compound derivatives with enhanced bioavailability?

  • Methodological Answer : Modify the quinoline ring via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents. For propanoic acid functionalization, use NHS/DCC-mediated amidation or esterification. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via flash chromatography .

Q. What analytical strategies differentiate this compound from its structural analogs in complex matrices?

  • Methodological Answer : Combine LC-MS/MS (negative ion mode) with a QTOF mass analyzer for high-resolution mass detection. Use MRM transitions specific to the compound’s molecular ion (e.g., m/z 232 → 214 for decarboxylation fragments). Cross-reference with spectral libraries and isotope dilution for quantification .

Notes

  • Avoid solvents with high physiological interference (e.g., DMF) in cell-based assays .
  • For in vivo studies, validate blood-brain barrier penetration via LC-MS analysis of brain homogenates .
  • Discrepancies in bioactivity may arise from batch-specific impurities; always include COA review .

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